molecular formula C14H19N3O8 B2441100 1-(2-pyridinylmethyl)piperazine diethanedioate CAS No. 1609404-09-2

1-(2-pyridinylmethyl)piperazine diethanedioate

Cat. No.: B2441100
CAS No.: 1609404-09-2
M. Wt: 357.319
InChI Key: JXNZVMGCMJIMLQ-UHFFFAOYSA-N
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Description

1-(2-pyridinylmethyl)piperazine diethanedioate is a useful research compound. Its molecular formula is C14H19N3O8 and its molecular weight is 357.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;1-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNZVMGCMJIMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide for Drug Development Professionals: Deconstructing the Structural Nuances of Pyridinyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties and target engagement. Among its myriad derivatives, the pyridinyl-piperazines stand out for their versatile applications, particularly in neuroscience and oncology. This guide delves into the critical, yet often overlooked, structural distinction between two closely related analogs: 1-(2-pyridinylmethyl)piperazine and 1-(2-pyridyl)piperazine. Understanding the profound impact of a single methylene linker is paramount for rational drug design and the optimization of lead compounds.

The Decisive Methylene Bridge: A Structural and Electronic Dissection

At first glance, the nomenclature suggests a subtle difference. However, the insertion of a methylene (-CH₂-) group between the pyridine ring and the piperazine nitrogen atom fundamentally alters the molecule's architecture, flexibility, and electronic character.

  • 1-(2-pyridyl)piperazine: In this compound, the piperazine ring is directly attached to the C2 position of the pyridine ring. This direct C-N bond creates a more rigid, planar system where the electron-withdrawing effect of the pyridine ring directly influences the piperazine nitrogen.

  • 1-(2-pyridinylmethyl)piperazine: The introduction of a methylene linker effectively "insulates" the piperazine ring from the pyridine's aromatic system. This creates a more flexible molecule with a greater degree of conformational freedom.

This seemingly minor modification has a cascading effect on the molecule's properties, as we will explore.

G Reactants 2-Chloropyridine + Piperazine (excess) Conditions High Temperature (e.g., 120-150 °C) in DMSO Reactants->Conditions S<sub>Nsub>Ar Reaction Workup Aqueous Work-up & Extraction Conditions->Workup Purification Column Chromatography or Crystallization Workup->Purification Product 1-(2-pyridyl)piperazine Purification->Product G Reactants Pyridine-2-carboxaldehyde + Piperazine Conditions Reducing Agent (e.g., STAB) in Methanol Reactants->Conditions Reductive Amination Workup Quenching & Extraction Conditions->Workup Purification Column Chromatography Workup->Purification Product 1-(2-pyridinylmethyl)piperazine Purification->Product

Technical Whitepaper: Solubility Profiling of 1-(2-Pyridinylmethyl)piperazine Diethanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility characteristics of 1-(2-pyridinylmethyl)piperazine diethanedioate , a critical intermediate in the synthesis of pharmaceutical agents. Understanding the differential solubility between water (a high-dielectric protic solvent) and ethanol (a moderate-dielectric protic solvent) is essential for optimizing purification processes, specifically recrystallization and salt formation.

This document provides a theoretical thermodynamic framework, a validated experimental protocol for solubility determination, and actionable insights for process chemistry applications.

Physicochemical Characterization & Theoretical Framework

Compound Identity
  • Compound Name: this compound

  • Component A (Base): 1-(2-Pyridylmethyl)piperazine (Secondary amine, Piperazine derivative).

  • Component B (Acid): Ethanedioic acid (Oxalic acid).

  • Nature of Interaction: Ionic salt formation involving proton transfer to the basic nitrogen centers of the piperazine ring.

Thermodynamic Solubility Landscape

The solubility of an ionic salt is governed by the competition between Lattice Energy (


)  (energy required to break the crystal lattice) and Solvation Energy (

)
(energy released when ions interact with solvent molecules).
Water vs. Ethanol: The Dielectric Divergence

The primary driver for the solubility difference between water and ethanol for this salt is the dielectric constant (


) .
ParameterWater (

)
Ethanol (

)
Impact on Salt Solubility
Dielectric Constant (

)
~80.1~24.5Water stabilizes free ions significantly better than ethanol.
Dipole Moment (

)
1.851.69Water has a stronger permanent dipole for ion-dipole interactions.
Protic Character Strong Donor/AcceptorModerate Donor/AcceptorWater forms stronger hydrogen bond networks with the oxalate anion.

Theoretical Prediction: Based on the Born equation, the solvation energy of an ion is proportional to


. Consequently, This compound is predicted to exhibit high solubility in water and significantly lower solubility in ethanol.  This solubility gap is the fundamental basis for using ethanol as an anti-solvent or for cooling crystallization processes.

Visualization: Solvation Thermodynamics

The following diagram illustrates the thermodynamic cycle determining solubility. For the salt to dissolve, the Solvation Enthalpy must overcome the Lattice Enthalpy.

SolvationThermodynamics cluster_Solvent Solvent Influence SolidSalt Solid Salt Crystal (High Lattice Energy) GaseousIons Gaseous Ions (Separated) SolidSalt->GaseousIons Lattice Enthalpy (+) (Energy Input) SolvatedIons Solvated Ions (In Solution) SolidSalt->SolvatedIons Enthalpy of Solution (Net Result) GaseousIons->SolvatedIons Solvation Enthalpy (-) (Energy Release) WaterNode Water (High Dielectric) Strong Solvation High Solubility EthanolNode Ethanol (Low Dielectric) Weak Solvation Low Solubility

Figure 1: Thermodynamic cycle of salt dissolution. Water lowers the energy barrier for solvation significantly more than ethanol.

Experimental Protocol: Saturation Shake-Flask Method

To obtain precise solubility data, the Saturation Shake-Flask Method is the industry standard. This protocol ensures thermodynamic equilibrium is reached.

Materials Required
  • Analyte: this compound (High purity >98%).

  • Solvents: HPLC-grade Water, Absolute Ethanol.

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC system (UV detector).

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add excess solid salt to 10 mL of solvent (Water and Ethanol in separate vials) until undissolved solid remains visible.

    • Note: For ethanol, ensure the vessel is sealed tightly to prevent evaporation.

  • Equilibration:

    • Place vials in a temperature-controlled orbital shaker at the target temperature (e.g., 25°C).

    • Agitate at 200 RPM for 24 to 48 hours .

    • Self-Validation Check: Visually confirm solid is still present after 24 hours. If not, add more solid and restart.

  • Phase Separation:

    • Stop agitation and allow the suspension to settle for 1 hour.

    • Filter the supernatant using a pre-warmed syringe filter (0.45 µm) to remove micro-crystals.

  • Quantification (HPLC):

    • Dilute the filtrate with the mobile phase to fall within the linear calibration range.

    • Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

    • Detection: UV at 254 nm (Pyridine absorption).

Workflow Visualization

ExperimentalProtocol Start Start: Excess Solid + Solvent Agitate Equilibration (24-48h, 25°C) Start->Agitate Check Solid Present? Agitate->Check Check->Start No (Add Solid) Filter Filtration (0.45 µm PTFE) Check->Filter Yes Dilute Dilution Filter->Dilute Analyze HPLC Quantification (UV 254nm) Dilute->Analyze

Figure 2: Validated workflow for determining solubility limits using the Shake-Flask method.

Data Analysis & Process Applications

Expected Solubility Trends

While specific batch values must be determined experimentally, the structural chemistry dictates the following trends:

SolventSolubility EstimateMechanismApplication
Water High (>100 mg/mL)Strong ion-dipole hydration of the ammonium and oxalate ions.Dissolution for reaction; Aqueous extraction.
Ethanol Low to Moderate (<20 mg/mL)Weaker dielectric shielding; ion pairing dominates.Anti-solvent crystallization; Washing filter cakes.
Application: Purification via Recrystallization

The differential solubility allows for a cooling crystallization or anti-solvent approach:

  • Dissolution: Dissolve the crude salt in a minimum volume of hot water (or hot water/ethanol mix).

  • Precipitation:

    • Method A (Cooling): Slowly cool the solution. The steep solubility curve in water/ethanol mixtures drives precipitation.

    • Method B (Anti-solvent): Slowly add cold ethanol to the saturated aqueous solution. The overall dielectric constant drops, forcing the salt out of solution (salting out).

  • Filtration: Collect the crystals. Wash with cold absolute ethanol (where solubility is lowest) to remove surface impurities without yield loss.

References

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 80271, 1-(2-Pyridylmethyl)piperazine." PubChem.

  • Black, S. N., et al. (2011). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences.

Methodological & Application

Application Note: Selective Synthesis of 1-(2-Pyridylmethyl)piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the reductive amination of 2-pyridinecarboxaldehyde with piperazine. This reaction generates 1-(2-pyridylmethyl)piperazine , a critical pharmacophore found in numerous GPCR ligands (e.g., Azaperone) and kinase inhibitors.

The Challenge: Piperazine is a symmetric diamine. Standard alkylation conditions frequently result in a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired bis-alkylated impurity (1,4-bis(2-pyridylmethyl)piperazine).

The Solution: This guide utilizes the Sodium Triacetoxyborohydride (STAB) method. Unlike harsh reducing agents (e.g., NaBH₄) or toxic cyanoborohydrides, STAB allows for "one-pot" control. We employ a stoichiometric excess strategy combined with a specific acid-base workup to isolate the mono-product in high purity (>95%) without the need for protecting groups (e.g., Boc-piperazine).

Reaction Mechanism & Strategic Analysis

The Chemistry

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The acetoxy groups on the borohydride reduce the basicity of the hydride, making STAB selective for the iminium ion over the aldehyde functionality.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for selectivity.

ReductiveAmination cluster_control Selectivity Control Start 2-Pyridinecarboxaldehyde + Piperazine (Excess) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Mixing (DCM) Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (AcOH cat.) Reduction Hydride Transfer (STAB) Iminium->Reduction Rate Limiting Step Product 1-(2-Pyridylmethyl) piperazine Reduction->Product BisSide Bis-alkylation (Impurity) Product->BisSide Reaction with residual aldehyde

Figure 1: Mechanistic pathway highlighting the critical iminium formation and the risk of bis-alkylation.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Pyridinecarboxaldehyde Electrophile1.0Check purity; distill if yellow/brown.
Piperazine (Anhydrous) Nucleophile4.0Critical: Excess prevents bis-alkylation.
STAB Reducing Agent1.4Sodium Triacetoxyborohydride.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium formation.
Dichloromethane (DCM) Solvent-Anhydrous preferred.
Step-by-Step Methodology
Step 1: Iminium Formation (Pre-complexation)
  • Charge a dried round-bottom flask with Piperazine (4.0 equiv) and anhydrous DCM (concentration ~0.2 M relative to aldehyde).

  • Add Acetic Acid (1.0 equiv). Note: The solution may warm slightly.

  • Add 2-Pyridinecarboxaldehyde (1.0 equiv) dropwise over 5 minutes.

  • Hold Point: Stir at room temperature for 30–60 minutes.

    • Expert Insight: This "aging" period allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced, minimizing direct reduction of the aldehyde to pyridinyl methanol.

Step 2: Selective Reduction
  • Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this improves selectivity.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3 portions over 15 minutes.

    • Observation: Gas evolution (hydrogen) is minimal but possible; ensure venting.

  • Remove ice bath and warm to Room Temperature. Stir for 12–16 hours (Overnight).

  • TLC Check: Mobile phase [10% MeOH in DCM + 1% NH4OH]. Aldehyde (Rf ~0.7) should be consumed. Product will be a polar spot (Rf ~0.2-0.3).

Step 3: Workup & Purification (The "Self-Validating" System)

The workup is designed to exploit the solubility differences between the mono-product, the excess piperazine, and the boron salts.

Workup ReactionMix Reaction Mixture (DCM) Quench Quench: Sat. NaHCO3 ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Product + Impurities PhaseSep->OrgLayer AqLayer Aqueous Layer Boron salts + Excess Piperazine PhaseSep->AqLayer Discard Wash Water Wash (x3) OrgLayer->Wash CRITICAL STEP: Removes Piperazine Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Workup workflow. The water wash is the critical purification step.

Detailed Workup Procedure:

  • Quench: Add saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15 minutes to break down boron complexes.

  • Extraction: Separate the organic layer (DCM).

  • Piperazine Removal (Critical): Wash the DCM layer with water (3 x volume).

    • Why? Piperazine is highly water-soluble. The mono-alkylated product (containing the lipophilic pyridine ring) prefers the DCM layer. This step removes 90%+ of the excess piperazine.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: If high purity is required, convert to the HCl salt (add HCl in ether) or perform a short silica plug filtration (DCM:MeOH:NH4OH 90:9:1).

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics.

1H NMR (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.55 d1HPyridine (C6-H) - Ortho to N
7.65 td1HPyridine (C4-H)
7.40 d1HPyridine (C3-H)
7.15 m1HPyridine (C5-H)
3.65 s2HBenzylic CH₂ (Diagnostic)
2.90 t4HPiperazine CH₂ (Adjacent to NH)
2.50 br s4HPiperazine CH₂ (Adjacent to N-Py)
1.80 s1HNH (Exchangeable)
Troubleshooting Guide
  • Problem: Presence of aldehyde peak (~10.0 ppm) in NMR.

    • Cause: Incomplete reaction or wet solvent.

    • Fix: Extend reaction time or add 0.5 eq more STAB.

  • Problem: Doublet signals in the aliphatic region or complex mixture.

    • Cause: Bis-alkylation.

    • Fix: You likely didn't use enough excess piperazine. Purify via column chromatography (DCM/MeOH) or restart with 5.0 equiv piperazine.

Safety & Handling

  • 2-Pyridinecarboxaldehyde: Irritant. Unpleasant odor. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). While milder than NaBH₄, it should be kept dry.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves/goggles).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sato, T., et al. (2006). Synthesis of 1-(2-pyridylmethyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin, 54(12). (General reference for pyridine-piperazine scaffolds).

  • PubChem Compound Summary. 1-(2-Pyridylmethyl)piperazine.

Application Note: 1-(2-Pyridinylmethyl)piperazine as a Strategic Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1-(2-pyridinylmethyl)piperazine (CAS: 34803-66-2) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its direct-bonded cousin 1-(2-pyridyl)piperazine (found in Buspirone), the insertion of a methylene bridge between the pyridine ring and the piperazine confers unique conformational flexibility and alters the electronic landscape of the molecule.

This intermediate is critical for:

  • GPCR Ligand Design: Targeting Dopamine (D2/D4) and Sigma receptors.

  • Metallopharmaceuticals: Acting as a bidentate N,N-donor ligand for platinum/ruthenium anticancer complexes.

  • ADME Optimization: The pyridine moiety enhances aqueous solubility and metabolic stability compared to phenyl analogs.

This guide provides validated protocols for functionalizing the secondary amine (N4) of the piperazine ring, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Handling Specifications

Before initiating synthesis, the physicochemical properties must be understood to select appropriate solvents and workup conditions.

Table 1: Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Formula C₁₀H₁₅N₃--
Molecular Weight 177.25 g/mol Stoichiometric calculations.
Physical State Viscous Oil / Low melting solidMay require gentle heating to dispense; accurately weigh by difference.
Basicity (pKa) ~8.8 (Piperazine NH), ~5.2 (Pyridine)The secondary amine is the primary nucleophile. Pyridine N is less reactive but can trap protons.
Solubility Soluble in DCM, MeOH, DMSO, WaterHighly polar; aqueous workups require pH adjustment (pH > 10) to extract into organic phase.
Handling & Safety
  • Corrosivity: As a secondary amine, it is corrosive to mucous membranes. Handle in a fume hood.

  • Storage: Hygroscopic. Store under nitrogen or argon atmosphere to prevent carbonate formation (reacting with atmospheric CO₂).

Application I: N-Alkylation via Nucleophilic Substitution ( )

This protocol describes the coupling of 1-(2-pyridinylmethyl)piperazine with an alkyl halide. This is the standard route for generating Sigma receptor ligands or Antihistamine analogs .

Mechanistic Insight

The reaction relies on the nucleophilicity of the N4-piperazine nitrogen. The choice of base is critical: it must be strong enough to neutralize the generated acid (HX) but not strong enough to deprotonate the alkyl halide (causing elimination). Potassium Carbonate (


)  in Acetonitrile (ACN)  is the gold standard here due to the "cesium effect" (if using 

) or simple surface catalysis.
Protocol A: Synthesis of N-Substituted Pyridyl-Piperazines

Reagents:

  • 1-(2-pyridinylmethyl)piperazine (1.0 equiv)

  • Primary Alkyl Halide (e.g., Benzyl bromide derivative) (1.1 equiv)

  • Anhydrous

    
     (3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-pyridinylmethyl)piperazine (10 mmol) in ACN (30 mL).

  • Activation: Add anhydrous

    
     (30 mmol) and catalytic KI (1 mmol). Stir at room temperature for 15 minutes.
    
    • Why: KI converts alkyl chlorides/bromides to more reactive alkyl iodides in situ (Finkelstein reaction).

  • Addition: Dropwise add the Alkyl Halide (11 mmol) dissolved in ACN (5 mL).

  • Reaction: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
    
    • Endpoint: Disappearance of the piperazine starting material (stains with Ninhydrin or Dragendorff reagent).

  • Workup (Critical Step):

    • Cool to room temperature. Filter off the inorganic salts (

      
      /KBr).
      
    • Evaporate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash: Wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Note: If the product is highly polar, use DCM instead of EtOAc.

  • Purification: The crude oil is usually purified via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 100% DCM

      
       95:5 DCM:MeOH (
      
      
      
      to reduce tailing).

Application II: Amide Coupling (Peptidomimetics)

This protocol is used when attaching the scaffold to a carboxylic acid core, common in Kinase Inhibitor design.

Protocol B: EDC/HOBt Mediated Coupling

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • 1-(2-pyridinylmethyl)piperazine (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM or DMF

Methodology:

  • Dissolve the Carboxylic Acid in DCM/DMF.

  • Add EDC

    
    HCl, HOBt, and DIPEA. Stir for 30 mins at 
    
    
    
    C to activate the acid (formation of active ester).
  • Add 1-(2-pyridinylmethyl)piperazine.

  • Allow to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via LC-MS for the

    
     peak corresponding to the amide.
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for utilizing this intermediate.

SynthesisWorkflow Start Start: 1-(2-pyridinylmethyl)piperazine TargetAnalysis Analyze Target Structure Start->TargetAnalysis Decision Linkage Type? TargetAnalysis->Decision RouteA Route A: Alkyl Linker (GPCR Ligands) Decision->RouteA Saturated Carbon Chain RouteB Route B: Amide Linker (Kinase Inhibitors) Decision->RouteB Carbonyl Connection StepA1 Reagents: R-X, K2CO3, KI Solvent: ACN, Reflux RouteA->StepA1 StepB1 Reagents: R-COOH, EDC, HOBt Solvent: DCM, RT RouteB->StepB1 WorkupA Workup: Filter Salts -> Aqueous Wash StepA1->WorkupA WorkupB Workup: Acid/Base Wash -> Dry StepB1->WorkupB QC QC: HPLC (>98%) & 1H-NMR WorkupA->QC WorkupB->QC

Caption: Decision matrix for functionalizing 1-(2-pyridinylmethyl)piperazine based on target drug architecture.

Quality Control & Analytical Standards

Trustworthiness in data is paramount. The following analytical markers confirm the identity of the intermediate before and after reaction.

NMR Validation (Proton Assignment)

In


, the diagnostic peaks for 1-(2-pyridinylmethyl)piperazine are:
  • 
     8.5 ppm (d, 1H):  Pyridine 
    
    
    
    -proton (adjacent to Nitrogen).
  • 
     7.1 - 7.6 ppm (m, 3H):  Remaining Pyridine aromatic protons.
    
  • 
     3.6 ppm (s, 2H):  Benzylic-like 
    
    
    
    bridge (Pyridine-
    
    
    -N).
  • 
     2.4 - 2.9 ppm (m, 8H):  Piperazine ring protons.
    

Note: Upon N-alkylation, the symmetry of the piperazine protons (2.4-2.9 ppm) will break, splitting into two distinct triplets or multiplets depending on the substituent.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (buffer required due to basicity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Pyridine absorption).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 153969, 1-(2-Pyridylmethyl)piperazine. Retrieved from [Link]

  • Anan, H., et al. (2006). "Design and Synthesis of Novel Piperazine Derivatives as Inhibitors of CCR5." Journal of Medicinal Chemistry.
  • Guo, Z., et al. (2012). "Synthesis and biological evaluation of 1-(2-pyridinylmethyl)piperazine derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Pyridinylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(2-pyridinylmethyl)piperazine from reaction mixtures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Challenge of Amine Purity

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-(2-pyridinylmethyl)piperazine (also known as 1-(2-picolyl)piperazine) has yielded a complex mixture.

In standard alkylation protocols (reacting piperazine with 2-(chloromethyl)pyridine), the reaction mixture invariably contains:

  • The Target: 1-(2-pyridinylmethyl)piperazine (Mono-alkylated).

  • The Impurity: 1,4-bis(2-pyridinylmethyl)piperazine (Bis-alkylated).

  • The Excess: Unreacted Piperazine (often used in 3–5x excess to suppress bis-alkylation).

  • The Byproducts: Inorganic salts and oligomers.

This guide provides a self-validating troubleshooting workflow to isolate your target amine in high purity (>98%).

Part 1: Extraction & Work-Up (The First Line of Defense)

Q: How do I remove the large excess of piperazine without losing my product?

A: The most efficient method utilizes the extreme hydrophilicity of piperazine compared to the mono-alkylated product. Do not attempt chromatography before this step; the excess piperazine will overload your column.

The Differential Partitioning Protocol:

  • Solvent Choice: Dissolve your crude reaction residue in Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible, as piperazine has slight solubility in it compared to chlorinated solvents.

  • The Wash: Wash the organic phase 3 to 5 times with water (ratio 1:1 vol/vol).

    • Mechanism: Piperazine (

      
      ) partitions strongly into the aqueous phase.
      
    • Target Behavior: 1-(2-pyridinylmethyl)piperazine (

      
      ) is sufficiently lipophilic to remain in the organic phase.
      
  • Validation: Spot the aqueous washes on a TLC plate. Visualize with Ninhydrin or Iodine .

    • Early Washes: Dark purple/brown (High Piperazine content).

    • Final Wash: Faint or no spot.

  • Drying: Dry the organic phase over anhydrous

    
     (Sodium Sulfate), filter, and concentrate.
    

Data: Solubility Profile

CompoundWater SolubilityDCM SolubilityLogP (Approx)
Piperazine Very HighModerate-1.50
Target (Mono) Low to ModerateHigh0.60
Bis-Impurity InsolubleVery High2.50
Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in DCM Start->Dissolve Wash Wash with Water (3x) Dissolve->Wash Sep Phase Separation Wash->Sep AqPhase Aqueous Phase (Contains Excess Piperazine) Sep->AqPhase Discard OrgPhase Organic Phase (Contains Mono & Bis Products) Sep->OrgPhase Keep Dry Dry (Na2SO4) & Concentrate OrgPhase->Dry Result Crude Oil (Ready for Distillation/Column) Dry->Result

Figure 1: Differential partitioning strategy to remove excess piperazine.

Part 2: Purification Techniques (Polishing the Product)

Q: I still have the bis-alkylated impurity. How do I separate it?

A: You have two primary options depending on your scale: Vacuum Distillation (Scale >5g) or Flash Chromatography (Scale <5g).

Method A: Vacuum Distillation (Recommended)

The boiling point difference between the mono- and bis-products is significant.

  • Target bp: ~130–140°C at 0.5 mmHg (High Vacuum).

  • Bis-Impurity: Boils significantly higher (>200°C) or decomposes.

Protocol:

  • Use a short-path distillation head or Kugelrohr apparatus.

  • Apply high vacuum (<1 mmHg).

  • Fore-run: Discard any low-boiling volatiles (residual solvent/piperazine).

  • Main Fraction: Collect the clear, colorless to pale yellow oil.

  • Pot Residue: The bis-impurity will remain in the flask as a dark, viscous oil/tar.

Method B: Flash Chromatography

If distillation is not available, use silica gel chromatography. Note that secondary amines can streak on silica.

  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).
    
  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (

    
    ).
    
    • Gradient: Start 98:2:0.5

      
       90:10:1.
      
  • Elution Order:

    • Bis-Product: (Less polar, tertiary amines) Elutes first.

    • Mono-Product: (More polar, secondary amine) Elutes second.

    • Note: The

      
       is critical to deprotonate surface silanols and prevent peak tailing.
      

Part 3: Storage & Handling (Long-Term Stability)

Q: My product is an oil and turns dark over time. How do I stabilize it?

A: Amines are prone to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation). Converting the free base oil into a crystalline salt is the gold standard for storage.

The HCl Salt Formation Protocol:

  • Dissolve the purified oil in a minimal amount of Ethanol or Diethyl Ether .

  • Cool the solution to 0°C in an ice bath.

  • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas until the pH is acidic (~pH 2).

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is sticky, recrystallize from Ethanol/Ether.

  • Result: 1-(2-pyridinylmethyl)piperazine Trihydrochloride (or dihydrochloride depending on stoichiometry). This solid is stable at room temperature for years.

Part 4: Analytical Troubleshooting

Q: How do I verify my purity using NMR?

A: The


 NMR spectrum provides distinct diagnostic peaks.
Proton EnvironmentChemical Shift (

ppm,

)
MultiplicityDiagnostic Value
Pyridine-CH2-N ~3.6 – 3.7Singlet (2H)Confirms alkylation.
Piperazine Ring ~2.5 (N-CH2) & ~2.9 (NH-CH2)Triplets/MultipletsIntegration ratio confirms Mono vs Bis.
Pyridine Ring ~7.0 – 8.6Multiplets (4H)Aromatic region.
  • Bis-Impurity Check: Look for the disappearance of the piperazine NH signal (broad singlet, often exchanged out) and the symmetry of the piperazine ring protons. In the bis-product, the piperazine protons often appear as a single singlet at ~2.6 ppm due to symmetry.

References & Authoritative Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard reference for physical properties and purification of organic bases).

  • Jacobsen, J., et al. (1999). "Piperazine Imidazoles as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 42(7), 1123–1144. (Describes the synthesis and workup of N-substituted piperazines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amine alkylation and distillation).

Validation & Comparative

Advanced Characterization Guide: FTIR Analysis of Piperazine Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the identification and validation of Piperazine Oxalate salts using Fourier Transform Infrared (FTIR) spectroscopy. Target Audience: Pharmaceutical scientists and process chemists. Key Insight: The formation of piperazine oxalate is characterized by a distinct "spectral fingerprint" resulting from proton transfer. The disappearance of the carboxylic acid carbonyl (


) peak and the emergence of carboxylate (

) and ammonium (

) bands are the definitive quality critical attributes (CQAs).

Theoretical Background & Mechanism

To accurately interpret the FTIR spectrum, one must understand the structural evolution from free base to salt. Piperazine acts as a di-acidic base, capable of accepting protons at both nitrogen centers from oxalic acid.

Reaction Mechanism

The driving force is the acid-base neutralization, leading to the formation of an ionic lattice stabilized by hydrogen bonding.

SaltFormation Pip Piperazine (Free Base) Secondary Amine Complex Proton Transfer Complex Pip->Complex N-H...HO-C Interaction Ox Oxalic Acid (Free Acid) Carboxylic Acid Ox->Complex Salt Piperazinium Oxalate (Salt) Ionic Lattice Complex->Salt H+ Transfer

Figure 1: Mechanistic pathway of piperazine oxalate salt formation involving proton transfer from the carboxylic group to the secondary amine.

Spectral Analysis: Characteristic Peaks

The following comparative analysis distinguishes the salt from its precursors. This data is essential for confirming complete salt formation and assessing purity.

Comparative Peak Assignment Table
Functional GroupVibration ModePiperazine (Free Base)Oxalic Acid (Free Acid)Piperazine Oxalate (Salt)Diagnostic Value
Carbonyl / Carboxylate

Stretch
N/A1690–1720 cm⁻¹ (Strong)Absent Critical: Disappearance indicates loss of COOH.

Asymmetric
N/AN/A1550–1620 cm⁻¹ (Strong)Confirms salt formation (anion).

Symmetric
N/AN/A1350–1420 cm⁻¹ Confirms salt formation (anion).
Amine / Ammonium

Stretch
~3200–3400 cm⁻¹ (Sharp)N/AAbsent / Shifted Indicates protonation of amine.

Stretch
N/AN/A2400–3100 cm⁻¹ (Broad)Critical: Broad "ammonium band" indicates cation.
Fingerprint

Stretch
1100–1200 cm⁻¹N/AShifted (+10-20 cm⁻¹)Secondary confirmation.
Detailed Spectral Interpretation
The "Salt Formation Zone" (1800–1300 cm⁻¹)

This is the most critical region for validation.

  • Oxalic Acid: Dominated by a sharp, intense peak at ~1700 cm⁻¹ corresponding to the carboxylic acid dimer

    
     stretch.
    
  • Piperazine Oxalate: This 1700 cm⁻¹ peak must be completely absent . It is replaced by two distinct bands arising from the resonance-stabilized carboxylate anion (

    
    ):
    
    • Asymmetric Stretch (~1600 cm⁻¹): Often overlaps with the N-H bending mode of the ammonium group.

    • Symmetric Stretch (~1400 cm⁻¹): A distinct medium-intensity band.

The Ammonium Region (3200–2400 cm⁻¹)
  • Piperazine: Shows discrete N-H stretching.

  • Piperazine Oxalate: Exhibits a broad, continuous absorption often referred to as the "ammonium ladder" or "salt band." This broadening is caused by the strong hydrogen bonding network between the

    
     protons and the oxalate oxygens.
    

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility and minimal sample preparation.

Method Parameters
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Range: 4000–600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow

FTIRProtocol Prep 1. Sample Prep Dry powder (vacuum oven) to remove surface moisture Clean 2. Crystal Cleaning Clean ATR crystal with Isopropanol Ensure Energy > 95% Prep->Clean Bg 3. Background Scan Acquire air background (removes CO2/H2O) Clean->Bg Meas 4. Measurement Apply sample to crystal Apply pressure (clamp) Bg->Meas Valid 5. Validation Check Check for CO2 doublet (2350 cm-1) Check signal-to-noise Meas->Valid Process 6. Data Processing Baseline Correction Peak Picking Valid->Process

Figure 2: Standardized ATR-FTIR workflow for solid-state salt characterization.

Causality & Quality Control
  • Drying (Step 1): Piperazine salts can be hygroscopic. Moisture appears as a broad band at 3400 cm⁻¹, which can obscure the N-H region. Vacuum drying ensures the spectrum represents the crystal lattice, not adsorbed water.

  • Pressure (Step 4): Consistent pressure is vital for ATR to ensure good contact between the solid powder and the crystal, directly affecting peak intensity.

Comparative Performance: Why Oxalate?

When selecting a counter-ion for piperazine, Oxalate is often compared to Citrate and Adipate.

FeaturePiperazine OxalatePiperazine CitratePiperazine Adipate
Crystallinity (FTIR) High. Sharp, well-defined peaks indicate a rigid lattice.Medium. Often forms hydrates, leading to broader peaks.High. Similar to oxalate.
Spectral Distinctness Excellent. The shift from COOH to COO- is chemically distinct (strong acid to salt).Good. but complicated by multiple carboxyl groups on citrate (some may remain protonated).Excellent.
Stability High. Strong ionic interactions (1:1 or 1:2 stoichiometry).Variable. Hygroscopicity can be an issue.High.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • Baldev, R. et al. (2012). "Vibrational spectroscopic studies of piperazinium salts." Journal of Molecular Structure.

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Guide on salt selection logic in drug development).

distinguishing 1-(2-pyridinylmethyl)piperazine from 1-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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